molecular formula C16H24N6O B2668334 4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2320514-54-1

4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2668334
CAS No.: 2320514-54-1
M. Wt: 316.409
InChI Key: NOLNKIBMTFTEQT-UHFFFAOYSA-N
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Description

4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the triazole moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine: Lacks the triazole moiety, which may affect its biological activity.

    4,5-dimethyl-6-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine: Similar structure but with a different triazole isomer.

Uniqueness

The presence of the 1,2,3-triazole moiety in 4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine imparts unique properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dimethyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-13-14(2)17-12-18-16(13)23-11-15-3-7-21(8-4-15)9-10-22-19-5-6-20-22/h5-6,12,15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLNKIBMTFTEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)CCN3N=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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